Fosamprenavir-d4 Calcium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

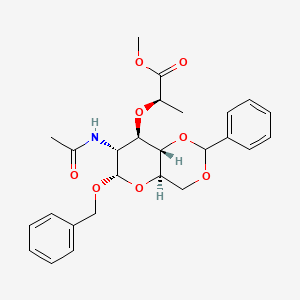

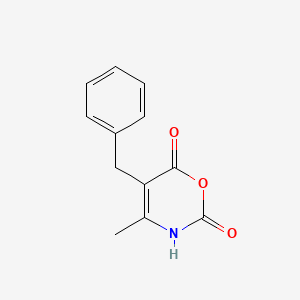

Fosamprenavir-d4 Calcium Salt is a prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease. It is used in the treatment and postexposure prophylaxis of HIV-1 infection. This compound is marketed under the brand names Lexiva and Telzir . The compound is designed to improve the solubility and bioavailability of amprenavir, making it more effective in clinical applications .

Métodos De Preparación

The synthesis of Fosamprenavir-d4 Calcium Salt involves several steps, including phosphate esterification, final isolation of the calcium salt, and milling . The synthetic route is similar to that of amprenavir, with modifications in the final steps to produce the calcium salt form . Industrial production methods involve the use of stearylamine as an anticaking agent during preparation .

Análisis De Reacciones Químicas

Fosamprenavir-d4 Calcium Salt undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis occurs in the gut epithelium as the compound is absorbed. The primary reaction involved is the cleavage of the phosphate ester bond, releasing the active drug amprenavir . Common reagents used in these reactions include cellular phosphatases and water. The major product formed from this reaction is amprenavir .

Aplicaciones Científicas De Investigación

Fosamprenavir-d4 Calcium Salt is primarily used in the treatment of HIV-1 infections . It is also used in postexposure prophylaxis for individuals who have been exposed to potentially infectious body fluids . In scientific research, the compound is used to study the mechanisms of HIV protease inhibition and to develop new antiretroviral therapies . Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amprenavir .

Mecanismo De Acción

Fosamprenavir-d4 Calcium Salt is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium . Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles . By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .

Comparación Con Compuestos Similares

Fosamprenavir-d4 Calcium Salt is similar to other protease inhibitors used in the treatment of HIV-1, such as lopinavir and ritonavir . it has unique properties that improve its solubility and bioavailability compared to other protease inhibitors . The calcium salt form of fosamprenavir is more soluble at lower pH levels, making it more effective in the acidic environment of the stomach . Similar compounds include amprenavir, lopinavir, and ritonavir .

Propiedades

Fórmula molecular |

C25H34CaN3O9PS |

|---|---|

Peso molecular |

627.7 g/mol |

Nombre IUPAC |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenyl-3-[[(3R)-2,2,5,5-tetradeuteriooxolan-3-yl]oxycarbonylamino]butan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23+,24-;/m1./s1/i13D2,17D2; |

Clave InChI |

PMDQGYMGQKTCSX-CBNSZEFXSA-L |

SMILES isomérico |

[2H]C1(C[C@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)OP(=O)([O-])[O-])[2H].[Ca+2] |

SMILES canónico |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)